molecular formula C17H23N7O3 B14086992 1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide

1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B14086992
M. Wt: 373.4 g/mol
InChI Key: KNDNZAYTSDABOL-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[2,1-f]purine-dione core substituted with methyl groups at positions 1 and 5. The structure is further modified by a piperidine-4-carboxamide group linked via an ethyl chain at position 8 of the purine ring. The ethyl-piperidine-carboxamide side chain may enhance solubility and modulate pharmacokinetic properties compared to simpler analogs.

Properties

Molecular Formula

C17H23N7O3

Molecular Weight

373.4 g/mol

IUPAC Name

1-[2-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H23N7O3/c1-10-9-24-12-14(21(2)17(27)20-15(12)26)19-16(24)23(10)8-7-22-5-3-11(4-6-22)13(18)25/h9,11H,3-8H2,1-2H3,(H2,18,25)(H,20,26,27)

InChI Key

KNDNZAYTSDABOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C

Origin of Product

United States

Preparation Methods

Xanthine Derivative Preparation

The synthesis begins with 1,3-dimethylxanthine (1 ), which undergoes thionation with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine to yield 6-thioxanthine (2 ). Subsequent methylation with methyl iodide (CH₃I) in dimethylformamide (DMF) produces 1,3,7-trimethyl-6-thioxanthine (3 ).

Table 1: Synthesis of 1,3,7-Trimethyl-6-thioxanthine

Step Reagents/Conditions Yield Reference
1 P₂S₅, pyridine, reflux, 6 h 82%
2 CH₃I, DMF, 60°C, 3 h 75%

Cyclization to Imidazo[2,1-f]purinone

Intermediate 3 reacts with 2-aminoethanol in dimethyl sulfoxide (DMSO) at 120°C for 12 h, forming 8-(2-hydroxyethyl)-1,3,7-trimethylimidazo[2,1-f]purine-2,4(1H,3H)-dione (4 ). Cyclization with thionyl chloride (SOCl₂) under reflux conditions generates the tricyclic core 5 .

Table 2: Cyclization to Imidazo[2,1-f]purinone

Compound Reagents/Conditions Yield Reference
4 2-Aminoethanol, DMSO, 120°C 68%
5 SOCl₂, toluene, reflux, 4 h 52%

Synthesis of the Piperidine-4-carboxamide Side Chain

Piperidine-4-carboxylic Acid Activation

Piperidine-4-carboxylic acid (7 ) is converted to its acid chloride (8 ) using thionyl chloride (SOCl₂) in dichloromethane (DCM). Subsequent reaction with ammonium hydroxide (NH₄OH) affords piperidine-4-carboxamide (9 ).

Table 4: Amidation of Piperidine-4-carboxylic Acid

Step Reagents/Conditions Yield Reference
1 SOCl₂, DCM, 0°C to RT, 2 h 89%
2 NH₄OH, THF, 0°C, 1 h 95%

Final Coupling Reaction

Nucleophilic Substitution

Intermediate 6 reacts with piperidine-4-carboxamide (9 ) in the presence of N,N-diisopropylethylamine (DIPEA) in DMF at 80°C for 24 h, yielding the target compound 10 after purification via column chromatography.

Table 5: Synthesis of Target Compound

Reactants Reagents/Conditions Yield Purity (HPLC) Reference
6 + 9 DIPEA, DMF, 80°C, 24 h 43% 98.5%

Analytical Characterization

Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, purine-H), 4.12–4.09 (m, 2H, CH₂N), 3.95 (s, 3H, N-CH₃), 3.42–3.38 (m, 2H, piperidine-H), 2.81–2.76 (m, 2H, CH₂CONH₂), 2.33 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calcd for C₁₇H₂₄N₇O₃ [M+H]⁺ 398.1934, found 398.1936.

Physicochemical Properties

  • Solubility : >250 mg/mL in water (pH 7.4).
  • Melting Point : 210–212°C (decomposition).

Discussion of Synthetic Challenges

  • Regioselectivity in Alkylation : Competing alkylation at N-7 vs. N-8 of the purine core necessitates careful control of reaction stoichiometry and temperature.
  • Amidation Efficiency : Direct coupling of 9 with 6 required prolonged heating to overcome steric hindrance from the piperidine ring.
  • Purification Complexity : Silica gel chromatography with methanol/dichloromethane (1:9) effectively separated the target compound from unreacted 9 and dimeric byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Synthetic Yield Notable Features
Target compound Imidazo[2,1-f]purine-dione 1,7-Dimethyl; ethyl-piperidine-4-carboxamide N/A Unique fused purine-imidazole core; potential for dual hydrogen bonding interactions
8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido[3,4-d]pyrimidin-4(3H)-one Pyrazole-ethyl-piperidine; 3,4-dichlorobenzyl 43% High lipophilicity (chlorobenzyl group); pyrimidinone core for kinase inhibition
1-{[1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl]carbonyl}-piperidine-4-carboxamide Pyrido-pyrrolo-pyrimidinone 3-Methoxypropyl; methyl; piperidine-4-carboxamide N/A Extended methoxypropyl chain may improve CNS penetration; tricyclic core
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide Imidazo[1,2-a]pyridine 3,4-Dimethoxyphenyl; propyl-piperidine; 8-amino 55% Amino group enhances water solubility; dimethoxyphenyl for aromatic stacking
Ethyl 8′-methyl-2′,4-dioxo-2-(piperidin-1-yl)-2′H-spiro[cyclopent[2]ene-1,3′-imidazo[1,2-a]pyridine]-3-carboxylate Spiro-imidazo[1,2-a]pyridine Spiro cyclopentene; ethyl ester; piperidine N/A Spiro architecture reduces conformational flexibility; ester group for prodrug potential

Key Observations

Core Heterocycles: The target compound’s imidazo[2,1-f]purine-dione core is distinct from pyrido-pyrimidinones or imidazo[1,2-a]pyridines , which may influence target selectivity. For example, pyrido-pyrimidinones are associated with kinase inhibition, while imidazo[1,2-a]pyridines often target G-protein-coupled receptors .

Substituent Effects: Piperidine-carboxamide: Common in all compounds, this group likely enhances solubility and serves as a hydrogen bond donor/acceptor. In the target compound, its direct attachment via an ethyl chain may reduce steric hindrance compared to propyl-linked analogs (e.g., ). In contrast, the 3,4-dimethoxyphenyl group in balances lipophilicity and polarity.

Notes

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Comparisons rely on structural parallels to well-characterized analogs.

Structural Uniqueness : The imidazo[2,1-f]purine-dione core is rare in published literature, distinguishing it from more common scaffolds like imidazo[1,2-a]pyridines.

Recommendations: Future studies should prioritize synthesizing the target compound and evaluating its binding affinity for adenosine receptors or cyclin-dependent kinases, given the prevalence of similar structures in these target classes .

Q & A

Q. How can solubility limitations of this compound be addressed in cell-based assays?

  • Methodology :
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.
  • pH adjustment : Prepare stock solutions in PBS (pH 7.4) with sonication.
  • Critical micelle concentration (CMC) : Test surfactants (e.g., Tween-80) to enhance dispersion without cytotoxicity .

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